molecular formula C11H15NO2 B8712543 methyl 3-amino-2-methyl-3-phenylpropanoate

methyl 3-amino-2-methyl-3-phenylpropanoate

Cat. No.: B8712543
M. Wt: 193.24 g/mol
InChI Key: KVMIEZCRDGCHLN-UHFFFAOYSA-N
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Description

methyl 3-amino-2-methyl-3-phenylpropanoate is an organic compound that belongs to the class of amino acids and esters It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-methyl-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of 3-Amino-2-methyl-3-phenyl-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. This can be achieved by using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group, followed by deprotection after the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-2-methyl-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

methyl 3-amino-2-methyl-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methyl-3-phenyl-propionic acid: The parent compound without the ester group.

    2-Methyl-3-phenyl-propionic acid methyl ester: Lacks the amino group.

    3-Amino-3-phenyl-propionic acid methyl ester: Lacks the methyl group.

Uniqueness

methyl 3-amino-2-methyl-3-phenylpropanoate is unique due to the presence of both an amino group and an ester group on the same molecule

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-amino-2-methyl-3-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3

InChI Key

KVMIEZCRDGCHLN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Briefly, isoxazolidinone 40 (>99% ee) was converted to the amino acid 47 following the same procedure as set forth above. The mixture of amino acid 47 (0.07 g, 0.36 mmol) and pTSA (0.15 g, 0.79 mmol) was dissolved in dry methanol (5 mL) and refluxed for 12 hours. Methanol was removed under vacuum, and the residue was basified with 10% aqueous NaHCO3 solution. The precipitated aminoester was extracted with CH2Cl2 (3×5 mL). Organic extracts were combined and dried on anhydrous Na2SO4. Solvent was removed under vacuum to afford pure methyl ester 48 as an oily liquid. [α]D20=−31.7 (c 1.04, chloroform). Literature (Davies et al., J. Chem. Soc. Chem. Commun., 1153ff (1993), which is hereby incorporated by reference): [α]D20=−29.2 (c 1.00, chloroform) for absolute configuration (2R,3S). Therefore, absolute configuration of methyl ester and hence of isoxazolidinone was deemed to be (2R,3S).
Name
isoxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0.07 g
Type
reactant
Reaction Step Three
Name
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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